4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid
Description
4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid (CAS: 66933-69-5), also known as 4-(Pyrrolidin-1-yl)picolinic acid, is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine ring at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol . This compound serves as a versatile building block in pharmaceutical synthesis and materials science due to its dual functional groups and rigid heterocyclic framework.
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBSDJMGXPOZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296700 | |
| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66933-69-5 | |
| Record name | MLS002704254 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 4-(pyrrolidin-1-yl)pyridine-2-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that this compound may interact with its targets in a unique way, leading to changes in the targets’ function.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with a variety of bioactive molecules with target selectivity. This suggests that this compound may influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities. This suggests that this compound may have diverse molecular and cellular effects.
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins. This suggests that environmental factors may influence the action of this compound.
Biological Activity
4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid, a compound with the chemical formula C10H12N2O2, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pyrrolidine group and a carboxylic acid. Its structural characteristics suggest potential interactions with biological macromolecules, influencing various biochemical pathways.
Target Interactions
This compound is hypothesized to interact with several biological targets due to its structural similarity to nicotinamide. These interactions may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like DNA gyrase, which is crucial in bacterial DNA replication .
- Cell Signaling Modulation : The compound may influence cellular pathways involved in metabolism and gene expression.
Biochemical Pathways
The compound's involvement in metabolic pathways is likely linked to its ability to affect nicotinamide adenine dinucleotide (NAD) levels, impacting cellular energy metabolism and DNA repair mechanisms.
Antimicrobial Properties
Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antibacterial activity. For example, pyrrole derivatives have been evaluated for their efficacy against various pathogens, showing promising results with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Ciprofloxacin (control) | 2 | Staphylococcus aureus |
Case Studies
- Antibacterial Activity Study : A study explored the antibacterial properties of various pyridine derivatives, including this compound. The compound demonstrated moderate activity against Gram-positive bacteria, indicating its potential as an antibiotic agent .
- Inhibition of DNA Gyrase : Similar compounds have shown strong inhibition of DNA gyrase, suggesting that this compound may possess similar properties . This inhibition is critical for the development of new antibacterial therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic Acid (CAS: 887206-82-8)
- Structure : Replaces pyrrolidine with a pyrrole ring (unsaturated five-membered ring with one nitrogen atom).
- Molecular Formula : C₁₀H₈N₂O₂ (smaller due to unsaturated bonds).
- Applications : Widely used in covalent inhibitors and organic electronics due to its aromaticity .
- Key Difference : The pyrrole substituent reduces basicity compared to pyrrolidine, altering reactivity in nucleophilic reactions.
4-(2-Methyl-1H-imidazol-1-yl)pyridine-2-carboxylic Acid
- Structure : Imidazole ring (two nitrogen atoms) replaces pyrrolidine.
- Functional Impact : The imidazole group introduces additional hydrogen-bonding sites, enhancing binding affinity in enzyme inhibitors .
- Applications: Potential use in targeted covalent inhibitors (TCIs) due to imidazole’s nucleophilic properties.
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic Acid (CAS: 904817-40-9)
Physicochemical Properties
| Compound | Molecular Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | Applications |
|---|---|---|---|---|
| 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | C₁₀H₁₂N₂O₂ | -3.6* | 114.7* | Drug intermediates, ligands |
| 2-Pyrrolidinecarboxylic acid | C₅H₉NO₂ | -3.6 | 114.7 | Chiral auxiliaries, peptides |
| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | C₁₃H₉Cl₂FNO₃ | N/A | N/A | Herbicidal activity |
*Data extrapolated from analogous pyrrolidine derivatives .
- Thermodynamic Stability : The pyrrolidine substituent in this compound contributes to higher stability (ΔfH° ≈ -3.6 kJ/mol) compared to unsaturated analogs like pyrrole-substituted derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
